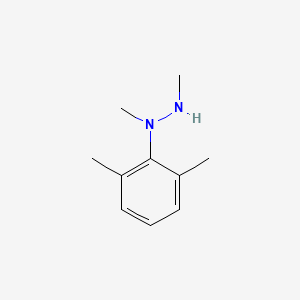
1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine is an organic compound with a unique structure that includes a hydrazine functional group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine typically involves the reaction of 2,6-dimethylphenylhydrazine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity and reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylhydrazine: Similar structure but lacks the additional methyl groups on the hydrazine.
N,N-Dimethylhydrazine: Similar hydrazine group but different aromatic substitution pattern.
Uniqueness
1-(2,6-Dimethylphenyl)-1,2-dimethylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Properties
CAS No. |
6304-63-8 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-1,2-dimethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-8-6-5-7-9(2)10(8)12(4)11-3/h5-7,11H,1-4H3 |
InChI Key |
LVNPYZQSCFUBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


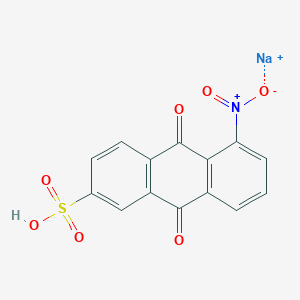
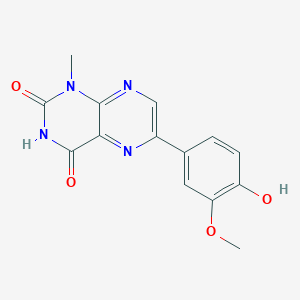
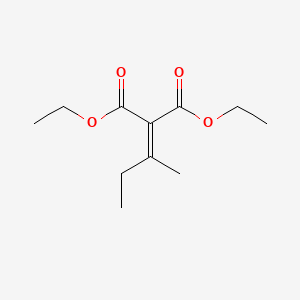
![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
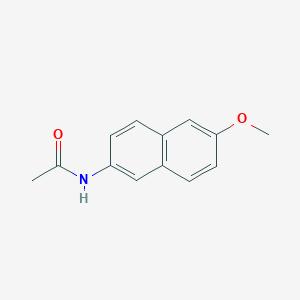
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
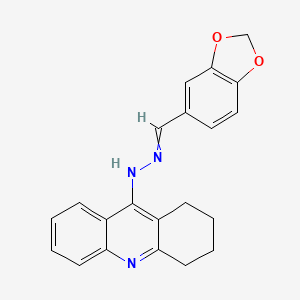
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
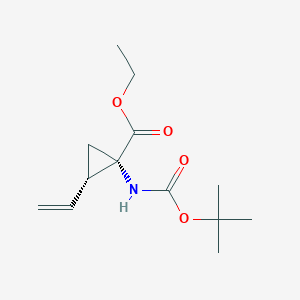
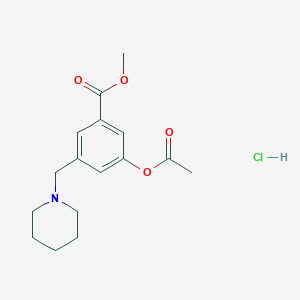
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
